molecular formula C25H21NO5 B173117 Fmoc-7-hydroxy-(R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid CAS No. 178432-50-3

Fmoc-7-hydroxy-(R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Número de catálogo: B173117
Número CAS: 178432-50-3
Peso molecular: 415.4 g/mol
Clave InChI: ZBLZSUJEVZOPJV-HSZRJFAPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Fmoc-7-hydroxy-(R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C25H21NO5 and its molecular weight is 415.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Fmoc-7-hydroxy-(R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Fmoc-THIQ) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. With a molecular formula of C25H21NO5 and a molecular weight of 415.40 g/mol, this compound is characterized by its unique tetrahydroisoquinoline structure, which is known for its potential therapeutic applications.

Chemical Structure:

  • Molecular Formula: C25H21NO5
  • Molecular Weight: 415.40 g/mol
  • IUPAC Name: (1R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Synthesis Pathway:
The synthesis of Fmoc-THIQ typically involves:

  • Protection of the amino group using FMOC chloride.
  • Hydroxylation at the 7th position.
  • Cyclization to form the tetrahydroisoquinoline ring structure.

This multi-step process ensures high yield and purity, making it suitable for further biological evaluations.

Biological Activity

Fmoc-THIQ exhibits a range of biological activities that make it a candidate for various therapeutic applications:

Enzyme Inhibition

Research indicates that Fmoc-THIQ derivatives have potent inhibitory effects on specific enzymes, particularly proteases involved in viral infections. For instance, macrocyclic inhibitors derived from tetrahydroisoquinoline structures have shown significant activity against the hepatitis C virus NS3 protease, with Ki values ranging from 0.015 to 0.26 µM, indicating strong binding affinity .

Antimicrobial Properties

Studies have demonstrated that Fmoc-THIQ and its derivatives possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds often fall within the range of 6 to 25 µg/mL, showcasing their potential as antimicrobial agents .

Cytotoxicity

The cytotoxic effects of Fmoc-THIQ have been evaluated against various cancer cell lines. It has been reported that certain derivatives exhibit IC50 values significantly lower than standard chemotherapeutics, suggesting enhanced potency in targeting cancer cells .

Case Studies

Case Study 1: Hepatitis C Virus Inhibition
In a study focused on hepatitis C virus NS3 protease inhibitors, Fmoc-THIQ derivatives were synthesized and tested for their ability to inhibit viral replication. The results indicated that these compounds could effectively reduce viral loads in vitro, demonstrating potential as antiviral therapeutics .

Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial efficacy of Fmoc-THIQ against various bacterial strains. The findings revealed that certain derivatives showed substantial antibacterial activity with rapid permeabilization effects on bacterial membranes, leading to significant reductions in colony-forming units within minutes .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological ActivityPotency (Ki/MIC/IC50)
Fmoc-THIQTetrahydroisoquinolineAntiviral, AntimicrobialKi: 0.015 - 0.26 µM; MIC: 6 - 25 µg/mL
THIQTetrahydroisoquinolineModerate AntiviralKi: >0.5 µM
Other DerivativesVarious modificationsVariableMIC: >25 µg/mL

The mechanism by which Fmoc-THIQ exerts its biological effects primarily involves its interaction with specific molecular targets such as enzymes and receptors. The hydroxyl and carboxyl groups are crucial for binding affinity and specificity, allowing the compound to modulate enzymatic activities effectively .

Propiedades

IUPAC Name

(3R)-2-(9H-fluoren-9-ylmethoxycarbonyl)-7-hydroxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO5/c27-17-10-9-15-12-23(24(28)29)26(13-16(15)11-17)25(30)31-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-11,22-23,27H,12-14H2,(H,28,29)/t23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBLZSUJEVZOPJV-HSZRJFAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(CC2=C1C=CC(=C2)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N(CC2=C1C=CC(=C2)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178432-50-3
Record name (3R)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.